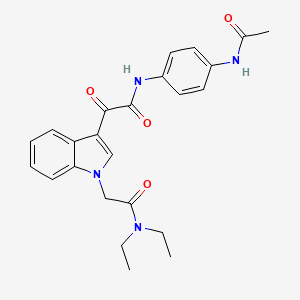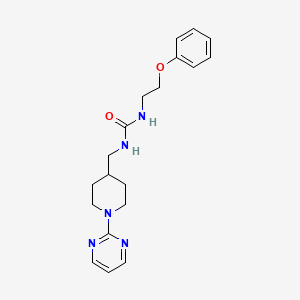![molecular formula C21H16N2O4 B2452648 2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-30-8](/img/structure/B2452648.png)
2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound with the CAS No. 851411-30-8. Its molecular weight is 360.369 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a chromeno[4,3-b]pyridine core, which is a bicyclic system with a pyridine ring fused to a chromene ring. This core is substituted at the 2-position with a methoxy group and at the 4-position with a methyl group. The chromene ring is also substituted at the 5-position with an oxo group (=O). Finally, the molecule contains a benzamide group, which is attached to the nitrogen atom of the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide have not been found, similar compounds have been synthesized via a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .Scientific Research Applications
- Researchers have synthesized a series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones, including this compound, using two different methodologies .
- The compound’s unique structure, particularly the hindered amine motif, makes it an interesting building block for organic synthesis and medicinal chemistry .
- While not directly related to this compound, imidazole-containing compounds have been synthesized and evaluated for antimicrobial potential .
Antimicrobial Activity
Hindered Amine Building Block
Imidazole Containing Compounds
Drug Candidates and Topoisomerase Inhibitors
Mechanism of Action
Target of Action
Compounds with a similar chromenopyridine nucleus have been found to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It’s known that the chromenopyridine nucleus, which is present in this compound, interacts with various biological targets to exert its effects . The exact interaction with its targets and the resulting changes would require further experimental studies for confirmation.
Biochemical Pathways
Given the broad range of pharmacological activities associated with the chromenopyridine nucleus, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific target and pathway involved.
Result of Action
Compounds with a similar chromenopyridine nucleus have been associated with various biological activities, suggesting that this compound could potentially have similar effects .
properties
IUPAC Name |
2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-12-11-17(23-20(24)14-8-4-5-9-15(14)26-2)22-19-13-7-3-6-10-16(13)27-21(25)18(12)19/h3-11H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHDVXWUVTUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)
![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)
![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)


![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)

